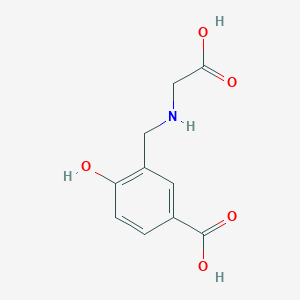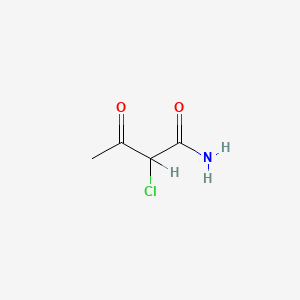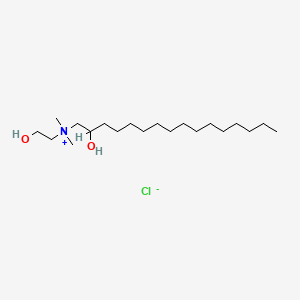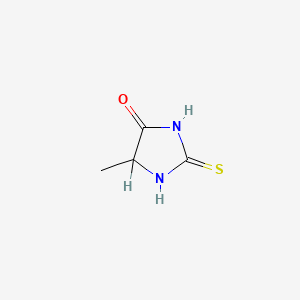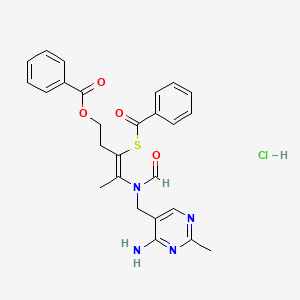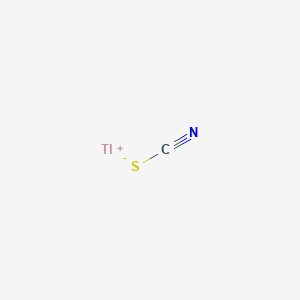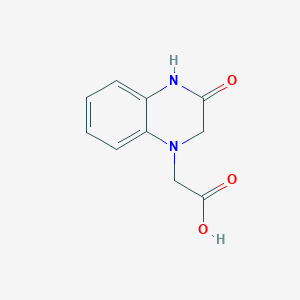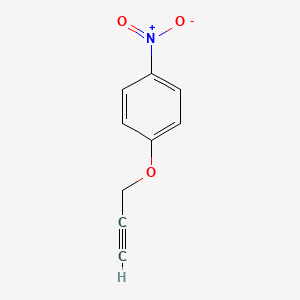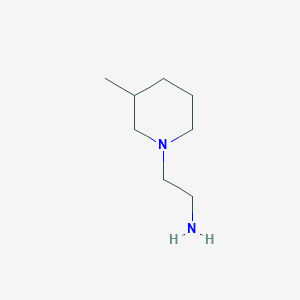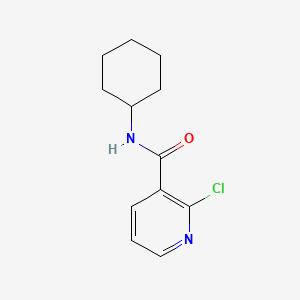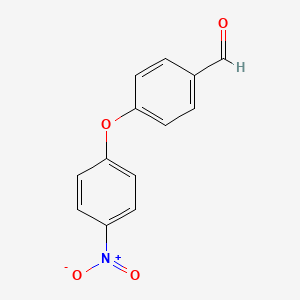
4-(4-Nitrophenoxy)benzaldehyde
Übersicht
Beschreibung
4-(4-Nitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H9NO4 and a molecular weight of 243.215 . It appears as pale yellow crystals .
Synthesis Analysis
The synthesis of 4-(4-Nitrophenoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde, anhydrous potassium carbonate, 2,4-dinitrofluorobenzene, and anhydrous dichloromethane . The mixture is stirred at room temperature for 2-3 hours. After the reaction is complete, the reaction mixture is concentrated under reduced pressure, and the residue is purified with ethyl acetate – petroleum ether (1:2, v/v) as eluent by silica gel chromatography column to obtain a light yellow solid .Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenoxy)benzaldehyde consists of a benzene ring attached to an aldehyde group and a nitrophenol group . The exact mass of the molecule is 243.053162 .Physical And Chemical Properties Analysis
4-(4-Nitrophenoxy)benzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 386.1±22.0 °C at 760 mmHg, and a melting point of 106-110ºC . It has a flash point of 175.0±24.3 °C . The compound is also characterized by a LogP value of 3.56 and a PSA of 72.12000 .Wissenschaftliche Forschungsanwendungen
1. Nonlinear Optical Properties
A study by Karthick et al. (2019) on 4-(dimethylamino)benzaldehyde 4-nitrophenol (a related compound) highlights its potential in third-order nonlinear optical (TONLO) applications. This molecular adduct, created through crystal engineering, exhibits properties suitable for opto-electronic applications, such as high laser damage threshold and optical limiting behavior, making it relevant for advanced photonic devices (Karthick et al., 2019).
2. Synthesis of Novel Compounds
Research by Mahdavi et al. (2016) describes the synthesis of new chromenone derivatives using 4-(4-nitrophenoxy)benzaldehydes. This process is significant in the field of organic chemistry, indicating the role of 4-(4-nitrophenoxy)benzaldehyde in creating novel chemical entities, potentially useful in various industrial applications (Mahdavi et al., 2016).
3. Photocatalytic Applications
Liu et al. (2019) investigated the covalent immobilization of phthalocyanine on graphene oxide, using a derivative synthesized from 4-(4-aldehyde-phenoxy) phthalo nitrile, related to 4-(4-nitrophenoxy)benzaldehyde. This study highlights the use of such compounds in enhancing photocatalytic activity, important in environmental applications like pollutant degradation (Liu et al., 2019).
4. Phase Diagram and Thermal Properties
A study by Rai et al. (2016) examined the phase diagram and thermal properties of binary organic systems including 4-hydroxy benzaldehyde, which shares structural similarities with 4-(4-nitrophenoxy)benzaldehyde. Such research is crucial in understanding the thermal behavior and phase transitions of complex organic compounds, which can inform their applications in materials science (Rai et al., 2016).
Safety and Hazards
4-(4-Nitrophenoxy)benzaldehyde is classified as a serious eye damage (Category 1), skin sensitization (Category 1), and acute aquatic toxicity (Category 1) according to Regulation (EC) No 1272/2008 [EU-GHS/CLP] . It may cause an allergic skin reaction, serious eye damage, and is very toxic to aquatic life .
Relevant Papers The relevant papers retrieved include a study on the synthesis and crystal structure of 4-(2,4-dinitrophenoxy)benzaldehyde and a study on the synthesis of novel chromenone derivatives bearing 4-nitrophenoxy phenyl acryloyl moiety .
Eigenschaften
IUPAC Name |
4-(4-nitrophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHOSUFDGPHRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406282 | |
| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrophenoxy)benzaldehyde | |
CAS RN |
50961-54-1 | |
| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Nitrophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


